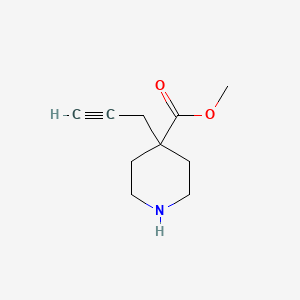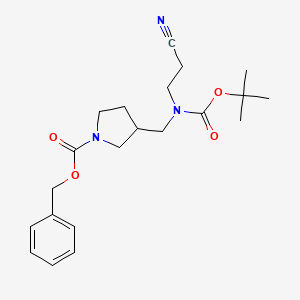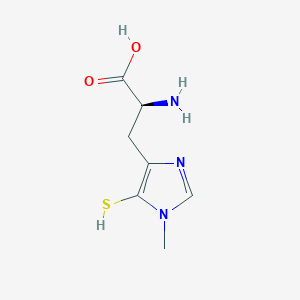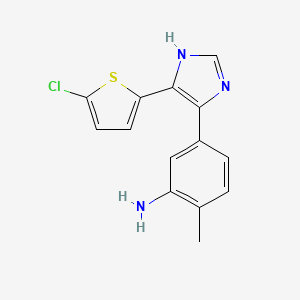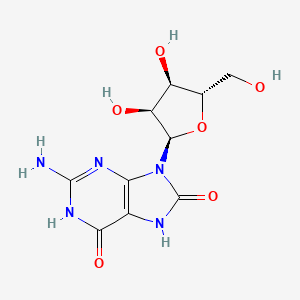![molecular formula C11H15N B12943511 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic compound with a unique structure that includes a propyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the use of benzocyclobutene as a starting material. One common method involves a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction sequence includes the formation of intermediates through Grignard reactions and subsequent cyclization steps.
Industrial Production Methods
the use of rhodium (I) complexes as catalysts in tandem catalysis has been explored for the preparation of related bicyclic compounds . This approach may be adapted for the industrial-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkylated amines.
Scientific Research Applications
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of various biological pathways, depending on the specific application. The compound may act as a ligand, binding to specific receptors or enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the propyl and amine groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Another bicyclic compound with a different functional group arrangement.
Uniqueness
7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a propyl group and an amine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
7-propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C11H15N/c1-2-7-11(12)8-9-5-3-4-6-10(9)11/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
YQYZPHMPSNJHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


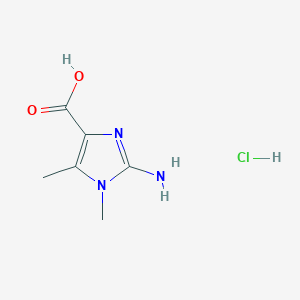
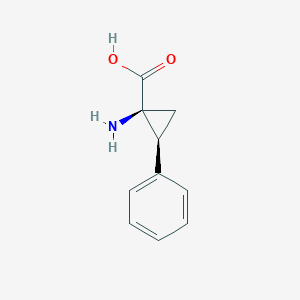
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)

![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
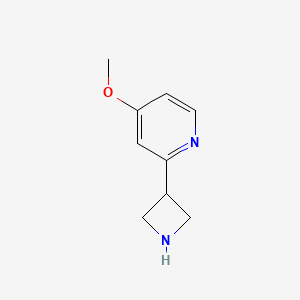
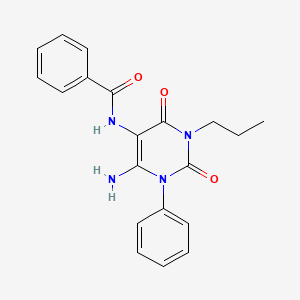
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
